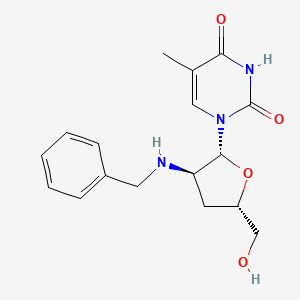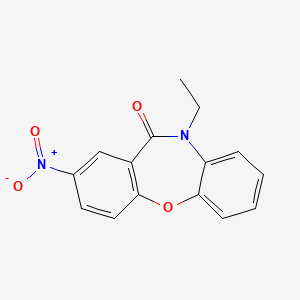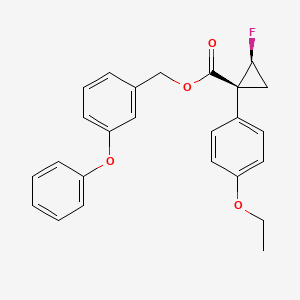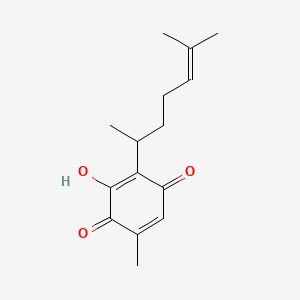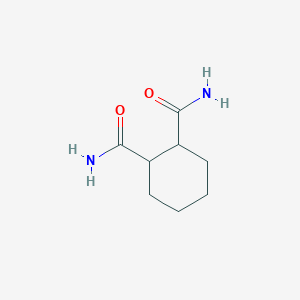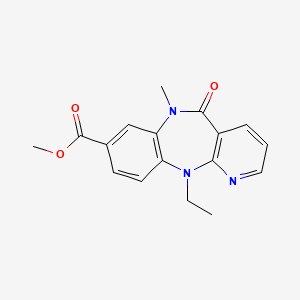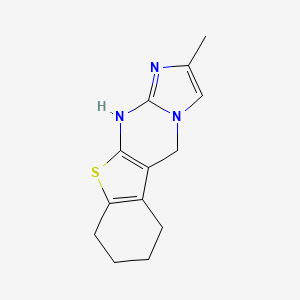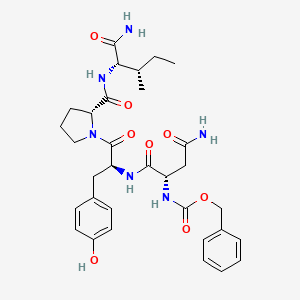
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The purification process often involves recrystallization or chromatography techniques to isolate the final product.
化学反応の分析
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.
科学的研究の応用
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridinylamino group allows the compound to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various cellular pathways.
類似化合物との比較
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
86863-27-6 |
|---|---|
分子式 |
C31H31Cl2N3O4 |
分子量 |
580.5 g/mol |
IUPAC名 |
9-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxy]furo[3,2-g]chromen-7-one;dihydrochloride |
InChI |
InChI=1S/C31H29N3O4.2ClH/c1-34(16-6-15-32-28-23-8-2-4-10-25(23)33-26-11-5-3-9-24(26)28)17-7-18-36-31-29-22(14-19-37-29)20-21-12-13-27(35)38-30(21)31;;/h2-5,8-14,19-20H,6-7,15-18H2,1H3,(H,32,33);2*1H |
InChIキー |
DRMBEACVTMBHIC-UHFFFAOYSA-N |
正規SMILES |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


